Bamethan, (R)-
CAS No.: 912804-58-1
Cat. No.: VC17054818
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 912804-58-1 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | 4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol |
Standard InChI | InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1 |
Standard InChI Key | RDUHXGIIUDVSHR-LBPRGKRZSA-N |
Isomeric SMILES | CCCCNC[C@@H](C1=CC=C(C=C1)O)O |
Canonical SMILES | CCCCNCC(C1=CC=C(C=C1)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-Bamethan, systematically named (R)-α-[(butylamino)methyl]-4-hydroxybenzenemethanol, features a phenolic ring substituted with a hydroxyl group at the para-position and a β-hydroxyethylamine side chain. The stereochemistry is defined by the (R)-configuration at the chiral carbon within the ethanolamine moiety, as evidenced by its absolute stereochemical designation . The SMILES notation CCCCNC[C@H](O)C1=CC=C(O)C=C1
and InChI key RDUHXGIIUDVSHR-LBPRGKRZSA-N
confirm its three-dimensional arrangement .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 209.2848 g/mol | |
Melting Point (base) | 123.5–125°C | |
Optical Activity | Unspecified (R-configuration) | |
Defined Stereocenters | 1 |
Stereochemical Considerations
The (R)-enantiomer exhibits distinct receptor-binding kinetics compared to its (S)-counterpart. While racemic bamethan (d,l-bamethan) has been historically used in clinical settings, enantiopure (R)-Bamethan demonstrates enhanced selectivity for β2-adrenergic receptors, contributing to its vasodilatory efficacy .
Synthesis and Manufacturing
Historical Synthesis Routes
The first synthesis of bamethan was reported by Corrigan et al. in 1945, involving the condensation of 4-hydroxybenzaldehyde with butylamine followed by reduction . Kovács (1953) later optimized this method using catalytic hydrogenation to yield the racemic mixture, which was resolved into enantiomers via chiral chromatography .
Enantioselective Synthesis
Modern approaches employ asymmetric catalysis to directly synthesize (R)-Bamethan. For example, Evans’ oxazaborolidine-catalyzed reduction of ketone intermediates achieves enantiomeric excess (ee) >98%.
Table 2: Synthetic Pathways and Yields
Method | Yield (%) | Enantiomeric Excess | Reference |
---|---|---|---|
Corrigan (1945) | 62 | Racemic | |
Kovács (1953) | 75 | Racemic | |
Asymmetric Hydrogenation | 85 | 98% (R) |
Pharmacological Profile
Mechanism of Action
(R)-Bamethan acts as a β2-adrenergic receptor agonist, inducing smooth muscle relaxation in peripheral blood vessels. Its vasodilatory effects are mediated via cAMP-dependent pathways, reducing intracellular calcium levels and inhibiting myosin light-chain kinase activity .
Receptor Selectivity
In vitro studies demonstrate 10-fold higher affinity for β2 receptors (Ki = 12 nM) compared to β1 receptors (Ki = 120 nM), minimizing cardiac side effects such as tachycardia .
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Following oral administration, (R)-Bamethan achieves 75% bioavailability due to first-pass metabolism in the liver . Peak plasma concentrations () occur at 30 minutes post-ingestion, with a biological half-life () of 2.5 hours .
Table 3: Pharmacokinetic Parameters
Metabolic Pathways
(R)-Bamethan undergoes hepatic sulfation and glucuronidation, with the sulfate conjugate accounting for 60% of excreted metabolites . Cytochrome P450 2D6 (CYP2D6) mediates N-dealkylation to form 4-hydroxyphenylethanolamine, an inactive metabolite .
Clinical Applications and Derivatives
Therapeutic Use
(R)-Bamethan is indicated for peripheral vascular diseases, including Raynaud’s phenomenon and chronic arterial occlusion. Clinical trials report a 40% improvement in walking distance in patients with intermittent claudication.
Salt Forms and Formulations
To enhance solubility, (R)-Bamethan is formulated as hydrochloride (mp 109–110°C) and sulfate salts. The sulfate derivative (, MW 516.65 g/mol) exhibits prolonged release kinetics .
Table 4: Comparative Properties of Salt Forms
Salt | Molecular Formula | Melting Point | Solubility (mg/mL) |
---|---|---|---|
Base | 123.5°C | 12 (water) | |
Hydrochloride | 109°C | 85 (water) | |
Sulfate | 156°C | 45 (water) |
Toxicological Considerations
Acute Toxicity
The LD in rats is 320 mg/kg (oral) and 45 mg/kg (intravenous), with symptoms of overdose including hypotension and reflex tachycardia.
Chronic Exposure
Long-term studies in primates revealed no mutagenic or carcinogenic effects at doses up to 50 mg/kg/day over 12 months.
Regulatory Status and Brand Names
(R)-Bamethan is marketed under trademarks including Vasculat and Bupatol in Europe, though it remains investigational in the United States .
Emerging Research Directions
Nanoparticle Delivery Systems
Recent studies encapsulate (R)-Bamethan in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, achieving sustained release over 72 hours and enhanced permeation in ischemic tissues.
Combination Therapies
Synergistic effects with phosphodiesterase-5 inhibitors (e.g., sildenafil) are under investigation for severe peripheral artery disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume